REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N+:13]([O-])=O)[NH:9][C:8](=[O:16])[NH:7][C:6]2=[O:17].CO.C(O)(=O)C>O1CCCC1.[Pd]>[NH2:13][C:12]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[NH:7][C:8](=[O:16])[NH:9]2)=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(NC(NC2=CC1[N+](=O)[O-])=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
precipitated product
|
Type
|
FILTRATION
|
Details
|
was filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
after addition of toluene
|
Type
|
CONCENTRATION
|
Details
|
again concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2C(NC(NC2=C1)=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |